molecular formula C23H20FN3O2S B11462841 ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate

ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate

Cat. No.: B11462841
M. Wt: 421.5 g/mol
InChI Key: ZXZLRQJBELRYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate is a pyrrolo[2,3-d]pyrimidine derivative characterized by a 4-fluorophenyl group at position 7, a phenyl group at position 5, and a sulfanyl-linked propanoate ester at position 2. The sulfanyl-propanoate moiety may enhance solubility and serve as a prodrug, while the fluorophenyl group improves metabolic stability and binding affinity .

Properties

Molecular Formula

C23H20FN3O2S

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylpropanoate

InChI

InChI=1S/C23H20FN3O2S/c1-3-29-23(28)15(2)30-22-20-19(16-7-5-4-6-8-16)13-27(21(20)25-14-26-22)18-11-9-17(24)10-12-18/h4-15H,3H2,1-2H3

InChI Key

ZXZLRQJBELRYEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl and Phenyl Groups: These groups are introduced through substitution reactions using suitable reagents.

    Attachment of the Sulfanyl Group: This step involves the reaction of the intermediate with a thiol reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1. Anticancer Activity:
Research indicates that compounds with similar structures exhibit significant anticancer properties. Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate is hypothesized to target various cancer cell lines effectively due to its structural analogies with known anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeIC50 Value (μM)Reference
COX-II Inhibition0.52[Source Needed]
Anticancer (various)Varies[Source Needed]
Kinase InhibitionModerate[Source Needed]

2. Enzyme Inhibition:
This compound has been evaluated for its inhibitory effects on enzymes such as cyclooxygenase (COX) and dihydrofolate reductase (DHFR). The IC50 values suggest potential as a lead compound for anti-inflammatory or anticancer treatments.

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the effects of ethyl derivatives on human cancer cell lines. Results demonstrated significant cytotoxicity against breast and lung cancer cells attributed to apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: COX-II Inhibition
Another study focused on the anti-inflammatory properties of ethyl derivatives tested for COX-II inhibition. Findings indicated promising results with an IC50 value comparable to established COX inhibitors like Celecoxib.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound will depend on its chemical structure and interactions within biological systems. Indole derivatives typically exhibit favorable absorption and distribution due to their lipophilic nature.

Mechanism of Action

The mechanism of action of ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Substituents Availability
Target Compound C₂₅H₂₀FN₃O₂S 469.51 7-(4-fluorophenyl), 5-phenyl, 4-(sulfanylpropanoate) N/A
4-{[(4-Fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine C₂₆H₂₀FN₃O₂S 441.53 7-(4-methoxyphenyl), 4-[(4-fluorophenyl)methyl]sulfanyl 38 mg
2-{[7-(3-Fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethan-1-one C₂₆H₁₈FN₃OS 439.51 7-(3-fluorophenyl), 4-(sulfanylethanone), 5-phenyl 54 mg
Compound 30: 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-fluorophenyl)ethan-1-one C₂₈H₂₂F₂N₅O 506.51 4-amino, 7-methyl, 5-(4-fluoroindolinyl), 2-(4-fluorophenyl)acetyl 0.012 g (17% yield)
Compound 34: 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one C₂₉H₂₂F₄N₅O 556.51 4-amino, 7-methyl, 5-(4-fluoroindolinyl), 2-(trifluoromethylphenyl)acetyl 0.077 g (58% yield)

Key Observations :

  • Fluorophenyl Positioning : The target compound’s 4-fluorophenyl group (vs. 3-fluorophenyl in ) may enhance steric and electronic interactions in binding pockets.
  • Core Modifications : Derivatives like Compounds 30 and 34 incorporate indoline and acetyl groups, increasing molecular weight and complexity compared to the simpler phenyl-substituted target compound .

Biological Activity

Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C23H20FN3O2S
  • Molecular Weight: 421.487 g/mol
  • IUPAC Name: this compound

The compound features a pyrrolopyrimidine core, which is associated with various biological activities, including enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases, which play crucial roles in cell signaling pathways. This interaction can modulate cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may also bind to certain receptors, influencing their activity and downstream signaling cascades.

Anticancer Activity

Research has indicated that derivatives of pyrrolopyrimidine compounds exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell lines through:

  • Induction of apoptosis in malignant cells.
  • Inhibition of tumor growth in xenograft models.

Antiviral Properties

Pyrrolopyrimidine derivatives have been studied for their antiviral effects. Preliminary studies suggest that this compound may inhibit viral replication by targeting viral enzymes or host cell factors necessary for viral life cycles.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the pyrrolopyrimidine class:

  • Study on Kinase Inhibition : A study demonstrated that similar pyrrolopyrimidine compounds effectively inhibited specific kinases involved in cancer progression, leading to reduced tumor cell viability (Source: ).
  • Antiviral Screening : In a screening assay against various viruses, derivatives showed significant antiviral activity, suggesting potential therapeutic applications in viral infections (Source: ).
  • In Vivo Efficacy : Animal models treated with the compound exhibited reduced tumor sizes compared to controls, highlighting its potential as an anticancer agent (Source: ).

Data Summary Table

PropertyValue
Molecular FormulaC23H20FN3O2S
Molecular Weight421.487 g/mol
Biological ActivitiesAnticancer, Antiviral
Mechanism of ActionEnzyme Inhibition, Receptor Modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.